Resmetirom

Catalog No.
S541241
CAS No.
920509-32-6
M.F
C17H12Cl2N6O4
M. Wt
435.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resmetirom

CAS Number

920509-32-6

Product Name

Resmetirom

IUPAC Name

2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile

Molecular Formula

C17H12Cl2N6O4

Molecular Weight

435.2 g/mol

InChI

InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28)

InChI Key

FDBYIYFVSAHJLY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl

solubility

Soluble in DMSO, not in water

Synonyms

2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro(1,2,4)triazine-6-carbonitrile, MGL-3196, resmetirom

Canonical SMILES

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl

The exact mass of the compound Resmetirom is 434.02971 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Resmetirom belongs to a class of drugs called thyroid hormone receptor beta (THR-β) agonists. THR-β is a receptor protein found in various tissues, including the liver. Studies suggest that activating THR-β with agonists like Resmetirom may influence several pathways involved in NASH progression. These pathways include:

  • Regulation of bile acid synthesis and transport: Resmetirom might promote the production and flow of bile, which helps eliminate excess cholesterol and toxins from the liver [1].
  • Reduction of inflammation: Activation of THR-β may have anti-inflammatory effects, potentially reducing liver cell damage [1].
  • Improvement of insulin sensitivity: Resmetirom could improve the body's ability to utilize insulin, potentially reducing fat storage in the liver [1].

Source

[1] Madrigal Pharmaceuticals Announces EMA Validation of its Marketing Authorization Application for Resmetirom for the Treatment of NASH/MASH with Liver Fibrosis

Clinical Trials

Extensive clinical trials are evaluating the safety and efficacy of Resmetirom for NASH treatment. The pivotal Phase 3 MAESTRO-NASH trial is the first to achieve both primary endpoints of reducing liver fibrosis and resolving NASH based on liver biopsy analysis [2]. This trial design meets the efficacy standard set by regulatory agencies for approving new NASH therapies [2].

Additional Phase 3 studies are ongoing to assess the long-term safety and effects of Resmetirom on NASH progression.

Source

[2] Madrigal Pharmaceuticals Completes Submission of New Drug Application Seeking Accelerated Approval of Resmetirom for the Treatment of NASH with Liver Fibrosis

Resmetirom is a novel small molecule compound, chemically identified as C₁₇H₁₂Cl₂N₆O₄, that acts as a selective agonist for the thyroid hormone receptor beta (THR-β). It has garnered significant attention due to its therapeutic potential in treating liver diseases, particularly nonalcoholic steatohepatitis (NASH), which is characterized by liver inflammation and fat accumulation without alcohol consumption. Resmetirom functions by promoting lipophagy and enhancing hepatic fatty acid β-oxidation, leading to a reduction in liver fat content and improved metabolic profiles in patients with NASH .

NASH is characterized by an accumulation of fat and inflammation in the liver. In this disease state, THR-β function is impaired, leading to reduced mitochondrial activity and fatty acid breakdown []. Resmetirom, by activating THR-β in the liver, helps restore these functions, promoting fat breakdown and reducing inflammation []. Phase 3 clinical trials (MAESTRO-NASH) demonstrated that Resmetirom improved liver fat content and fibrosis compared to placebo [].

Involving resmetirom have not been extensively detailed in literature, its interactions with biological systems suggest that it undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP2C8. This metabolic pathway leads to the formation of metabolites such as MGL-3623, which exhibits significantly lower potency for THR-β compared to resmetirom itself .

The synthesis of resmetirom has been explored through various chemical pathways that typically involve the construction of its complex ring structures. While specific synthetic routes are not detailed in the available literature, it generally includes multi-step organic reactions involving halogenation, coupling reactions, and functional group modifications to achieve the final compound. The precise methodologies remain proprietary or unpublished in detail but are essential for producing high-purity resmetirom suitable for clinical use.

Resmetirom has been primarily developed for the treatment of NASH and has received FDA approval as the first medication specifically indicated for this condition. Its application extends beyond NASH as it may also be beneficial in other metabolic disorders related to lipid metabolism and liver function. Clinical trials have shown promising results regarding its safety and efficacy profile, making it a significant advancement in hepatology .

Interaction studies involving resmetirom have focused on its pharmacokinetics and potential drug-drug interactions. Resmetirom is known to be a substrate of organic anion transporting polypeptides (OATP) 1B1 and 1B3, which are critical for hepatic uptake. It also interacts with cytochrome P450 enzymes; thus, co-administration with strong inhibitors of CYP2C8 can lead to increased plasma concentrations of resmetirom, raising concerns about adverse effects . Additionally, studies indicate that resmetirom may increase the exposure of other drugs metabolized by CYP2C8, necessitating careful monitoring when used concurrently with such medications .

Resmetirom is unique among thyroid hormone receptor agonists due to its selective action on THR-β and its specific application in treating liver diseases. Below are some similar compounds along with a brief comparison:

Compound NameStructure FeaturesPrimary UseKey Differences
Thyroid HormoneNatural hormoneThyroid hormone replacementNon-selective; affects both THR-α and THR-β
LevothyroxineSynthetic T4Hypothyroidism treatmentPrimarily T4; less selective action
EprotiromeSelective THR-β agonistDyslipidemiaLess specificity than resmetirom
MGL-3623Metabolite of resmetiromInvestigational for NASHLower potency than resmetirom

Resmetirom's distinctiveness lies in its targeted approach towards liver fat reduction while minimizing cardiovascular risks associated with broader thyroid hormone modulation.

Resmetirom demonstrates distinctive binding characteristics to Thyroid Hormone Receptor Beta that differentiate it from the natural thyroid hormone triiodothyronine. Molecular dynamics simulations have provided detailed insights into the ligand-receptor interaction at the all-atom level [1] [2]. The binding affinity studies reveal that resmetirom exhibits an half maximal effective concentration of 0.21 micromolar for Thyroid Hormone Receptor Beta activation, compared to 0.015 micromolar for triiodothyronine [1] [3]. This represents approximately 14-fold weaker binding affinity compared to the natural hormone, yet resmetirom maintains 83.8% of the efficacy of triiodothyronine relative to maximal activation [4].

Computational binding free energy calculations using Molecular Mechanics Generalized Born Surface Area methods demonstrate that resmetirom achieves a total binding free energy of -41.82 kilocalories per mole, compared to -28.18 kilocalories per mole for triiodothyronine [1]. The binding energy components reveal distinct interaction patterns: resmetirom exhibits stronger van der Waals interactions (-61.30 kilocalories per mole) but less favorable electrostatic contributions (29.34 kilocalories per mole) compared to triiodothyronine (-58.40 and 12.61 kilocalories per mole, respectively) [1].

ParameterResmetiromTriiodothyronine
EC50 (μM)0.210.015
Binding Free Energy (kcal/mol)-41.82-28.18
Van der Waals Energy (kcal/mol)-61.30-58.40
Electrostatic Energy (kcal/mol)29.3412.61
Efficacy (% relative to T3)83.8100

The binding dynamics are characterized by specific molecular interactions within the ligand-binding domain of Thyroid Hormone Receptor Beta. Resmetirom preferentially utilizes organic anion transporting polypeptides 1B1 receptors for hepatocyte uptake, contributing to its liver-directed selectivity [5] [6]. The compound demonstrates a liver-to-plasma ratio of 8:1 in preclinical models, supporting its tissue-specific distribution profile [7].

Allosteric Modulation vs. Orthosteric Agonism Mechanisms

Resmetirom functions as an orthosteric agonist of Thyroid Hormone Receptor Beta, binding directly to the canonical ligand-binding pocket rather than acting through allosteric modulation mechanisms [8] [1]. The orthosteric binding mechanism involves direct occupation of the hormone-binding cavity within the ligand-binding domain, similar to the natural thyroid hormones but with distinct molecular interactions [1].

The agonistic mechanism is mediated through stabilization of the activation function-2 domain, particularly involving the critical helix 12 positioning [9] [10]. Upon resmetirom binding, helix 12 adopts the active conformation necessary for coactivator recruitment and transcriptional activation [9]. This conformational change creates the appropriate surface for binding of LXXLL-containing motifs present in transcriptional coactivator proteins [10].

Unlike allosteric modulators that bind to sites distinct from the orthosteric pocket, resmetirom competes directly with endogenous thyroid hormones for the same binding site [11] [12]. The ligand is completely buried within the hydrophobic core of the ligand-binding domain, with the carboxy-terminal activation domain forming an amphipathic helix structure [11] [13]. This binding pattern establishes the active conformation of the receptor essential for hormonal regulation of gene expression [11].

The activation mechanism involves conformational changes that promote the formation of the coactivator binding surface. The precise positioning of helix 12 is crucial for receptor activation, creating a charge clamp pocket that facilitates coactivator interactions [14] [15]. The structural rearrangements induced by resmetirom binding are sufficient to maintain transcriptional activation despite the compound's lower binding affinity compared to triiodothyronine [1].

Selectivity Profiling Against Thyroid Hormone Receptor Alpha and Other Nuclear Receptors

Resmetirom demonstrates exceptional selectivity for Thyroid Hormone Receptor Beta over Thyroid Hormone Receptor Alpha, with approximately 28-fold greater selectivity [16] [5] [17]. In functional assays, resmetirom exhibits an half maximal effective concentration of 0.21 micromolar for Thyroid Hormone Receptor Beta activation compared to 3.74 micromolar for Thyroid Hormone Receptor Alpha [3] [18]. This selectivity profile is critical for avoiding systemic thyroid hormone effects associated with Thyroid Hormone Receptor Alpha activation in cardiovascular and skeletal tissues [16].

The selectivity mechanism is attributed to differential amino acid sequences between the two receptor subtypes. The ligand-binding domains of Thyroid Hormone Receptor Alpha and Thyroid Hormone Receptor Beta are approximately 75% identical, with the internal hydrophobic cavities differing by just one amino acid: Serine-277 in Thyroid Hormone Receptor Alpha versus Asparagine-331 in Thyroid Hormone Receptor Beta [12]. This single amino acid difference contributes to the preferential binding of resmetirom to Thyroid Hormone Receptor Beta [12].

ReceptorEC50 (μM)Efficacy (% relative to T3)Selectivity Fold
THR-β0.2183.81
THR-α3.7448.628

Thyroid Hormone Receptor Beta is the predominant thyroid hormone receptor isoform in the liver, accounting for more than 90% of thyroid hormone receptors in hepatic tissue [19]. This tissue-specific distribution pattern aligns with resmetirom's therapeutic targeting strategy for hepatic metabolic disorders. In contrast, Thyroid Hormone Receptor Alpha is the major isoform in heart and bone tissues, where activation could produce undesirable cardiovascular and skeletal effects [19].

The selectivity extends beyond thyroid hormone receptors to other nuclear receptors. Resmetirom demonstrates minimal cross-reactivity with other members of the nuclear receptor superfamily, including retinoic acid receptors, peroxisome proliferator-activated receptors, and steroid hormone receptors [17]. This selectivity profile reduces the risk of off-target effects and enhances the therapeutic window for liver-directed applications [6].

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Comprehensive molecular dynamics simulations have been employed to investigate the interaction mechanisms between resmetirom and Thyroid Hormone Receptor Beta at atomic resolution [1] [2]. These simulations utilized crystal structures from the Research Collaboratory for Structural Bioinformatics Protein Data Bank, specifically structure 3GWS for triiodothyronine-bound Thyroid Hormone Receptor Beta and 1N46 for resmetirom derivative complexes [1] [20].

The molecular dynamics methodology involved preparation of protein structures using H++ web server for hydrogen atom addition and pH optimization at physiological conditions [1]. Simulations were conducted using GROMACS software package with AMBER force field parameters for accurate representation of protein-ligand interactions [1]. The simulation protocol included energy minimization, equilibration phases, and production runs extending to sufficient timescales for conformational sampling [1].

Root mean square deviation analysis of the simulation trajectories reveals stable binding conformations for both resmetirom and triiodothyronine complexes [2]. The helix 12 region demonstrates different flexibility patterns between the two ligands, with resmetirom-bound structures showing slightly altered dynamics compared to triiodothyronine-bound forms [2]. Root mean square fluctuation calculations indicate that resmetirom binding maintains the essential structural integrity required for receptor activation [2].

The simulations reveal specific intermolecular interactions contributing to binding stability. Hydrogen bonding patterns between resmetirom and critical amino acid residues within the binding pocket have been characterized [1]. Van der Waals interactions constitute the predominant contribution to binding affinity, with electrostatic interactions playing a secondary but significant role [1]. Water-mediated interactions within the binding pocket also contribute to the overall binding thermodynamics [1].

Solvent accessibility calculations demonstrate that resmetirom, like triiodothyronine, becomes completely buried within the ligand-binding domain upon binding [1]. This burial pattern is essential for the conformational changes that lead to receptor activation. The simulation data support the orthosteric agonism mechanism and provide molecular-level insights into the selectivity determinants between Thyroid Hormone Receptor Beta and Thyroid Hormone Receptor Alpha [1].

Impact of R243Q and H435R Mutations on Binding Affinity

Clinical mutations in Thyroid Hormone Receptor Beta significantly impact resmetirom binding and activation, with particular relevance for treatment resistance [1] [2] [21]. The R243Q and H435R mutations represent high-frequency genetic variants observed in patients with resistance to thyroid hormone syndrome [2]. Molecular dynamics simulations have revealed the specific mechanisms by which these mutations affect resmetirom sensitivity [1] [2].

The H435R mutation is located within the ligand-binding pocket of Thyroid Hormone Receptor Beta, where it directly interferes with resmetirom binding [1] [2]. This residue normally forms crucial hydrogen bonds with the ligand, and its substitution with arginine disrupts these essential interactions [2]. The mutation causes structural perturbations that prevent optimal ligand accommodation and reduce binding affinity [2]. Patients carrying this mutation may exhibit complete resistance to resmetirom therapy [1].

The R243Q mutation is positioned around the ligand-binding pocket in the L2/L3 loop region, affecting binding indirectly through conformational changes [2]. Although this residue does not directly contact the ligand, the mutation alters the overall pocket geometry and reduces the stability of the ligand-receptor complex [2]. Root mean square deviation analysis demonstrates that R243Q induces significant structural deviations in helix 12 positioning compared to wild-type receptor [2].

MutationLocationEffect on Resmetirom BindingClinical Implication
R243QAround ligand-binding pocketCauses insensitivityPotential treatment resistance
H435RWithin ligand-binding pocketCauses insensitivityPotential treatment resistance

Both mutations result in decreased helix content of helix 12, which is critical for maintaining the active conformation required for coactivator recruitment [2]. The R243Q and H435R mutations induce conformational changes that cause hydrophobic side chains of leucine-453 in helix 12 to extend toward the coactivator binding cavity at the activation function-2 site [2]. This misorientation hinders coactivator binding and impairs transcriptional activation even when ligand binding occurs [2].

The clinical implications of these mutations are significant for personalized medicine approaches to resmetirom therapy. Patients with resistance to thyroid hormone syndrome carrying R243Q or H435R mutations may not respond to standard resmetirom dosing regimens [1]. Genetic screening for these mutations could inform treatment decisions and guide the development of alternative therapeutic strategies [1] [2].

Computational drug design efforts have attempted to develop Thyroid Hormone Receptor Beta agonists that can overcome specific mutations. Compounds such as QH2 and QH13 have been designed to maintain activation of H435A and H435Y mutants, respectively [22] [8]. Recent research has identified compound 16g as a highly selective Thyroid Hormone Receptor Beta agonist that remains sensitive to the H435R mutation [16]. These structure-based design approaches demonstrate the potential for developing mutation-specific therapeutics [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

434.0297083 g/mol

Monoisotopic Mass

434.0297083 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RE0V0T1ES0

Drug Indication

Treatment of non-alcoholic steatohepatitis (NASH)

Livertox Summary

Resmetirom is a thyroid hormone receptor beta (THR-β) agonist used in conjunction with diet and exercise in the therapy of nonalcoholic steatohepatitis (NASH) with moderate-to-severe fibrosis. Resmetirom therapy is associated with mild and transient serum aminotransferase elevations during the first month of therapy and with rare instances of acute liver injury which can be severe, but which reverses on drug discontinuation.

Drug Classes

Drugs for Liver Disease

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Thyroid hormone receptor (THR)
NR1A2 (THRB) [HSA:7068] [KO:K08362]

Other CAS

920509-32-6

Wikipedia

Resmetirom

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kelly MJ, Pietranico-Cole S, Larigan JD, Haynes NE, Reynolds CH, Scott N,
2: Taub R, Chiang E, Chabot-Blanchet M, Kelly MJ, Reeves RA, Guertin MC, Tardif

Explore Compound Types